Docetaxel Hydrate (CAS 700367-34-6): Crystalline Trihydrate Thermodynamic Stability Versus Anhydrous Forms
Docetaxel hydrate exists as a stoichiometric trihydrate containing three water molecules per drug molecule, which is thermodynamically stable under ambient conditions of pressure, temperature, and relative humidity [1]. In contrast, the anhydrous form (form DA) undergoes vapor-induced phase transformations under ambient conditions, converting to solvates or hydrates upon exposure to methanol, ethanol, or water vapor [2]. Variable-temperature synchrotron and powder X-ray diffraction experiments demonstrate that the trihydrate loses crystal water at 70°C and 90°C, while remaining stable at standard storage conditions [3]. This stability differential directly impacts long-term storage reliability, batch-to-batch consistency, and formulation development workflows.
| Evidence Dimension | Solid-state thermodynamic stability under ambient conditions |
|---|---|
| Target Compound Data | Stoichiometric trihydrate; thermodynamically stable at ambient pressure, temperature, and relative humidity; dehydration onset at 70°C |
| Comparator Or Baseline | Docetaxel anhydrous (form DA): undergoes vapor-induced phase transformations under ambient conditions upon exposure to water/methanol/ethanol vapor |
| Quantified Difference | Trihydrate remains phase-stable under ambient storage; anhydrous converts to solvates/hydrates in stoichiometric ratios upon vapor exposure |
| Conditions | XRPD and variable-temperature synchrotron experiments (20–130°C); vapor-induced transformation studies under ambient conditions |
Why This Matters
Procurement of the thermodynamically stable trihydrate form ensures lot-to-lot consistency and eliminates the risk of polymorphic conversion during storage, which is critical for reproducible in vitro and in vivo experimental outcomes.
- [1] Zaske L, Perrin MA, Leveiller F. Docetaxel: Solid state characterization by X-ray powder diffraction and thermogravimetry. Journal de Physique IV. 2001;11(PR10):221-226. View Source
- [2] Tatini LK, Rao NS, Khan M, Peraka KS, Reddy KV. Vapor-induced phase transformations in docetaxel. AAPS PharmSciTech. 2012;13(2):548-555. View Source
- [3] Vella-Zarb L, Baisch U, Dinnebier RE. The Devil is in the Detail: A Rare H-Bonding Motif in New Forms of Docetaxel. Crystal Growth & Design. 2013;13(10):4398-4407. View Source
